Octreotide pamoate

Beschreibung

This compound is a Protein drug with a maximum clinical trial phase of III and has 1 investigational indication.

Eigenschaften

CAS-Nummer |

135467-16-2 |

|---|---|

Molekularformel |

C72H82N10O16S2 |

Molekulargewicht |

1407.6 g/mol |

IUPAC-Name |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C49H66N10O10S2.C23H16O6/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1 |

InChI-Schlüssel |

KFWJVABDRRDUHY-XJQYZYIXSA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Kanonische SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Octreotide pamoate; SMS pa; SMS 201-995 pa; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Octreotide Pamoate in Neuroendocrine Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic octapeptide analog of somatostatin, has become a cornerstone in the management of neuroendocrine tumors (NETs). Its long-acting formulation, octreotide pamoate, provides sustained therapeutic effects, primarily through its interaction with somatostatin receptors (SSTRs) expressed on NET cells. This technical guide delves into the core mechanisms of action of this compound, providing a detailed overview of its molecular interactions, downstream signaling pathways, and its multifaceted anti-tumor effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapies for neuroendocrine neoplasms.

Data Presentation

Quantitative Analysis of Octreotide's Efficacy

The clinical and preclinical efficacy of octreotide can be quantified through its binding affinity to somatostatin receptors, its ability to inhibit hormone secretion, and its impact on tumor growth.

Table 1: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes

| Receptor Subtype | IC50 (nmol/L) |

| SSTR1 | >1000 |

| SSTR2 | 0.6 |

| SSTR3 | 34.5 |

| SSTR4 | >1000 |

| SSTR5 | 7.0 |

IC50 values represent the concentration of octreotide required to inhibit 50% of the binding of a radiolabeled somatostatin analog.

Table 2: Clinical Efficacy of Octreotide in Neuroendocrine Tumors

| Clinical Endpoint | Study | Patient Population | Treatment | Result |

| Progression-Free Survival (PFS) | PROMID | Midgut NETs | Octreotide LAR | 14.3 months vs. 6.0 months with placebo[1] |

| CLARINET | Enteropancreatic NETs | Lanreotide Autogel | Not reached vs. 18.0 months with placebo | |

| Symptom Control | Pooled Analysis | GEP-NETs with carcinoid syndrome | Octreotide | 71% of patients experienced improvement in diarrhea and flushing[2] |

| Biochemical Response | Kvols et al. | Carcinoid Syndrome | Octreotide | 72% of patients had a >50% reduction in 24-hour urinary 5-HIAA[3] |

| - | Gastrinoma | High-dose Octreotide | Significant inhibition of hypergastrinemia[4] | |

| - | VIPoma | Octreotide | Reduction in VIP concentration to within normal values[5] |

Table 3: Inhibition of Growth Factors by Octreotide

| Growth Factor | Effect of Octreotide | Quantitative Data |

| Vascular Endothelial Growth Factor (VEGF) | Inhibition of secretion | Reduced plasma levels in xenografted mice[6] |

| Insulin-like Growth Factor-1 (IGF-1) | Inhibition of secretion | Reduced levels by about 50% at a concentration of 100 nM in orbital fibroblasts[7][8] |

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its anti-tumor effects through both direct and indirect mechanisms, primarily initiated by its binding to SSTRs, with a high affinity for SSTR2 and, to a lesser extent, SSTR5.

Direct Anti-tumor Effects

The direct mechanisms involve the activation of intracellular signaling pathways that lead to the inhibition of cell proliferation and the induction of apoptosis.

Upon binding of octreotide to SSTR2, a cascade of intracellular events is initiated. SSTRs are G-protein coupled receptors, and their activation by octreotide leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn affects various downstream effectors involved in cell growth and hormone secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): Octreotide stimulates the activity of PTPs, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate key signaling molecules in growth factor receptor pathways, such as the PI3K/Akt/mTOR pathway, thereby inhibiting cell proliferation.[2]

-

Induction of Cell Cycle Arrest: By modulating these signaling pathways, octreotide can lead to an increase in the expression of cell cycle inhibitors, such as p27, resulting in cell cycle arrest at the G1 phase.[2]

Octreotide has been shown to induce programmed cell death, or apoptosis, in neuroendocrine tumor cells. This is thought to be mediated through the activation of caspase cascades, key enzymes in the apoptotic process.[2]

Indirect Anti-tumor Effects

In addition to its direct effects on tumor cells, octreotide also influences the tumor microenvironment to inhibit growth.

Neuroendocrine tumors are often highly vascularized, and their growth is dependent on the formation of new blood vessels, a process known as angiogenesis. Octreotide can inhibit angiogenesis through:

-

Downregulation of Pro-angiogenic Factors: Octreotide has been shown to decrease the production and secretion of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[6]

-

Direct Effects on Endothelial Cells: Endothelial cells can also express SSTRs, and octreotide can directly inhibit their proliferation and function.

Octreotide can suppress the secretion of various growth factors that promote tumor growth, including Insulin-like Growth Factor-1 (IGF-1).[7][8] By reducing the levels of these growth-promoting signals, octreotide creates a less favorable environment for tumor proliferation.

Experimental Protocols

Somatostatin Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of octreotide to different SSTR subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in a lysis buffer to prepare a crude membrane fraction by centrifugation.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14), and varying concentrations of unlabeled octreotide.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of octreotide.

-

Calculate the IC50 value, which is the concentration of octreotide that displaces 50% of the specifically bound radioligand.

-

References

- 1. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of serotonin inhibition within the treatment of carcinoid syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin-dependent inhibitory effects of octreotide on the genesis of gastric ECLomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated plasma levels of vasoactive intestinal peptide in AIDS patients with refractory idiopathic diarrhoea. Effects of treatment with octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octreotide inhibits secretion of IGF-1 from orbital fibroblasts in patients with thyroid-associated ophthalmopathy via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octreotide inhibits secretion of IGF-1 from orbital fibroblasts in patients with thyroid-associated ophthalmopathy via inhibition of the NF-κB pathway | PLOS One [journals.plos.org]

The Binding Affinity of Octreotide to Somatostatin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of octreotide for the five human somatostatin receptor (SSTR) subtypes. Octreotide, a synthetic octapeptide analog of native somatostatin, is a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. Its therapeutic efficacy is intrinsically linked to its specific binding profile to SSTRs, which dictates its biological activity. This document details the quantitative binding affinities, the experimental protocols used for their determination, and the primary signaling pathways activated upon binding.

Octreotide Binding Affinity Profile

The therapeutic action of octreotide is mediated through its interaction with SSTRs, a family of G-protein coupled receptors (GPCRs) with five distinct subtypes (SSTR1-SSTR5). Octreotide does not bind uniformly across these subtypes; instead, it exhibits a distinct affinity profile, which is crucial for its clinical effects. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of octreotide required to displace 50% of a specific radioligand from the receptor.

The data presented below, derived from competitive radioligand binding assays using cloned human SSTR subtypes, summarizes the binding affinity of octreotide.

Table 1: Binding Affinity (IC50) of Octreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50, nM) | Qualitative Affinity |

| SSTR1 | > 1000 | No Affinity |

| SSTR2 | 0.1 | High Affinity |

| SSTR3 | 29 | Low Affinity |

| SSTR4 | > 1000 | No Affinity |

| SSTR5 | 5.0 | High Affinity |

| (Data sourced from Weckbecker et al., as cited in publicly available research materials) |

As the data indicates, octreotide binds with the highest affinity to SSTR2, which is the most predominantly expressed subtype in the majority of well-differentiated neuroendocrine tumors[1]. It also demonstrates a high, though slightly lower, affinity for SSTR5.[1][2] In contrast, its affinity for SSTR3 is significantly lower, and it shows no meaningful binding to SSTR1 and SSTR4 at therapeutic concentrations.[1][2] This selective binding profile, particularly the high affinity for SSTR2, is the molecular basis for the clinical utility of octreotide in both diagnostics (scintigraphy) and therapy.[1]

Key Signaling Pathways

Upon binding to its target receptors, primarily SSTR2, octreotide initiates a cascade of intracellular signaling events. As GPCRs, SSTRs are coupled to inhibitory G-proteins (Gi). The activation of these pathways leads to the characteristic inhibitory effects of somatostatin analogs on hormone secretion and cell proliferation.[3]

The principal signaling pathway activated by the octreotide-SSTR2 complex involves the inhibition of adenylyl cyclase . This interaction leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels impact multiple downstream effectors, including protein kinase A (PKA), leading to the inhibition of hormone exocytosis and suppression of gene transcription associated with cell growth.

A secondary, yet significant, pathway involves the activation of phosphotyrosine phosphatases (PTPs) , such as SHP-1.[3][4] Activation of PTPs can counteract the signaling of growth factor receptors by dephosphorylating key signaling molecules, thereby contributing to the antiproliferative effects of octreotide.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for SSTR subtypes is predominantly achieved through competitive radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a ligand (octreotide) and a receptor.

Principle

The assay measures the ability of an unlabeled compound (the "competitor," e.g., octreotide) to compete with a radioactively labeled ligand (the "radioligand," e.g., ¹²⁵I-Tyr¹¹-Somatostatin-14) for binding to the target receptor. The receptors are typically expressed in cultured cell lines (e.g., CHO-K1 or HEK293 cells) that have been transfected to express a single human SSTR subtype. By incubating the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled octreotide, a competition curve is generated. From this curve, the IC50 value is calculated.

Detailed Methodology

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the cDNA encoding one of the five human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl).

-

The homogenate is centrifuged at low speed to remove nuclei and debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in sequence:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

-

Increasing concentrations of unlabeled octreotide (typically spanning a range from 10⁻¹² M to 10⁻⁵ M).

-

A fixed, low concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr¹¹-SST14 or [¹²⁵I-Tyr³]octreotide).

-

The prepared cell membrane suspension (containing a specific SSTR subtype).

-

-

Total Binding is determined in wells containing only the radioligand and membranes.

-

Non-specific Binding is determined in wells containing the radioligand, membranes, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate all specific binding sites.

-

The plates are incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes while allowing the unbound radioligand to pass through.

-

The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on each filter is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted with the logarithm of the octreotide concentration on the x-axis and the percentage of specific binding on the y-axis.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

-

References

- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Octreotide Pamoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide is a synthetic octapeptide analogue of the naturally occurring hormone somatostatin.[1][2] The pamoate salt of octreotide is utilized in long-acting release (LAR) formulations, which allows for less frequent administration compared to the immediate-release acetate salt.[3][4] Like endogenous somatostatin, octreotide is a potent inhibitor of the secretion of various hormones, including growth hormone (GH), glucagon, and insulin, as well as several gastro-entero-pancreatic (GEP) peptides such as gastrin, vasoactive intestinal peptide (VIP), and serotonin.[2][5][6] This inhibitory action makes octreotide a critical therapeutic agent in the management of hormonal disorders like acromegaly and symptoms arising from neuroendocrine tumors (NETs), such as carcinoid syndrome and VIPomas.[2][3][7] Octreotide's resistance to enzymatic degradation results in a significantly longer duration of action compared to natural somatostatin.[2][4][8]

Pharmacodynamics

Mechanism of Action

Octreotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.[3][9] There are five subtypes of SSTRs (SSTR1-SSTR5).[3] Octreotide exhibits a high binding affinity predominantly for SSTR2 and SSTR5, and to a lesser extent for SSTR3.[3][10][11]

Upon binding to these receptors, octreotide activates inhibitory G-proteins (Gi), which in turn initiates a cascade of intracellular signaling events.[10][12] A primary pathway involves the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][13] This reduction in cAMP inhibits the secretion of various hormones.[13] Another key pathway is the activation of phospholipase C (PLC), which influences intracellular calcium levels and contributes to the inhibition of hormone release.[9][12][13] The culmination of these signaling events is the suppression of hormone hypersecretion and potential anti-proliferative effects on tumor cells.[1][3][13]

Signaling Pathway

The binding of octreotide to its primary target, SSTR2, triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein. The subsequent dissociation of the Gαi subunit from the Gβγ dimer initiates downstream signaling cascades that collectively inhibit hormone secretion and cell proliferation.

Caption: Octreotide signaling pathway via SSTR2.

Pharmacodynamic Effects & Receptor Affinity

Octreotide's primary pharmacodynamic effect is the suppression of hormone levels. It also demonstrates a distinct binding profile to the different somatostatin receptor subtypes.

Table 1: Pharmacodynamic Effects of Octreotide

| Effect | Description | Reference |

|---|---|---|

| Hormone Inhibition | Potent inhibitor of Growth Hormone (GH), glucagon, and insulin. Also suppresses LH response to GnRH and inhibits the release of serotonin, gastrin, VIP, secretin, motilin, and pancreatic polypeptide. | [5][6][14][15] |

| Splanchnic Blood Flow | Decreases splanchnic blood flow. | [5][6][9] |

| Anti-proliferative | May antagonize growth factor effects and induce apoptosis in some tumor cells. | [1][15] |

| Gallbladder Motility | Inhibits gallbladder contractility. |[5][9] |

Table 2: Binding Affinity of Octreotide for Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (IC50/Kd in nM) | Reference |

|---|---|---|

| SSTR1 | 290 - 1140 | [11] |

| SSTR2 | 0.4 - 2.1 | [11] |

| SSTR3 | 4.4 - 34.5 | [11] |

| SSTR4 | > 1000 | [11] |

| SSTR5 | 5.6 - 32 |[11] |

Pharmacokinetics

The pharmacokinetic profile of octreotide varies significantly based on its formulation. The immediate-release formulation (octreotide acetate) is administered subcutaneously or intravenously, while the long-acting release formulation (octreotide pamoate in a microsphere suspension) is administered via intramuscular injection.

Absorption

Immediate-Release (Subcutaneous): After subcutaneous injection, octreotide is absorbed rapidly and completely.[4][8][9][16] Peak plasma concentrations are typically reached within 30 minutes.[4][8][16]

Long-Acting Release (Intramuscular): The LAR formulation, which utilizes poly(DL-lactide-co-glycolide) microspheres, provides a sustained release of octreotide.[6][17] Following a single intramuscular injection, there is an initial rapid release of the drug, reaching a peak concentration in about 1.5 hours.[18] This is followed by a decline in concentration. A second, sustained release phase begins around day 7, maintaining plateau concentrations for an extended period before a slow decline.[17][18] Steady-state serum concentrations are typically achieved after the third monthly injection.[6][19][20]

Distribution

The volume of distribution for octreotide ranges from 18 to 30 liters.[8][9] In the blood, approximately 65% of the drug is bound to plasma proteins, primarily lipoproteins and albumin.[8][9]

Metabolism and Elimination

Octreotide is extensively metabolized in the liver.[8][9][16] The total body clearance is approximately 7-10 L/h.[9] Elimination occurs in two phases after intravenous injection, with reported half-lives of 10 and 90 minutes.[4] The elimination half-life following subcutaneous injection is about 90 to 110 minutes (1.7 hours).[4][8][16] About 11-32% of a dose is excreted unchanged in the urine.[8][9][16]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for different octreotide formulations.

Table 3: Pharmacokinetic Parameters of Immediate-Release Octreotide

| Parameter | Value | Route | Reference |

|---|---|---|---|

| Bioavailability | ~100% | Subcutaneous | [8][16] |

| Tmax (Time to Peak) | 20 - 30 minutes | Subcutaneous | [8][16] |

| Elimination Half-life (t½) | 90 - 110 minutes | Subcutaneous | [8][16] |

| Total Clearance (CL) | ~160 ml/min (9.6 L/h) | Intravenous | [8][16] |

| Volume of Distribution (Vd) | 18 - 30 L | Intravenous |[8][9] |

Table 4: Pharmacokinetic Parameters of Long-Acting Release (LAR) Octreotide (30 mg dose)

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Initial Cmax (Day 1) | 0.96 ± 0.25 ng/mL | Peak concentration after initial release | [18] |

| Initial Tmax | ~1.5 hours | Time to initial peak concentration | [18] |

| Plateau Concentration | 1.68 ± 0.88 ng/mL | Maintained from day 7 onwards | [18] |

| AUC (0-112 days) | 2819 ± 782 ng·h/mL | Total drug exposure over 112 days | [18] |

| Apparent Half-life (t½) | 169 hours | Reflects the slow release from microspheres | [18] |

| Steady State | Achieved after 3 injections | Trough levels increase ~2-fold from dose 1 to steady state |[19] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of octreotide's pharmacokinetic and pharmacodynamic properties.

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental design for evaluating the pharmacokinetics of octreotide in a preclinical model.

Objective: To determine the pharmacokinetic profile of octreotide following intravenous (IV) and intragastric (IG) administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.[17] Animals are fasted overnight prior to dosing.

-

Grouping: Rats are randomly divided into groups for different routes of administration and dose levels (e.g., IV group and multiple IG dose groups).[21]

-

Dosing:

-

Intravenous (IV): A single dose of octreotide is administered via the tail vein.

-

Intragastric (IG): Octreotide is administered via gavage at various dose levels.[21]

-

-

Blood Sampling:

-

Sample Analysis: Plasma concentrations of octreotide are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or a radioimmunoassay (RIA).[17][21]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like Cmax, Tmax, AUC, t½, CL, and Vd.

Caption: Experimental workflow for a rat pharmacokinetic study.

Quantification of Octreotide in Biological Samples (LC-MS/MS)

Objective: To accurately measure the concentration of octreotide in plasma or tissue homogenates.

Methodology:

-

Sample Preparation:

-

A specific volume of plasma or tissue homogenate is mixed with an internal standard.

-

Protein precipitation is performed by adding a solvent like acetonitrile.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, evaporated to dryness, and then reconstituted in the mobile phase for injection.

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

Separation is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of, for example, acetonitrile and water with formic acid.

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both octreotide and the internal standard.

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

-

The concentration of octreotide in the unknown samples is determined by interpolating their peak area ratios from this calibration curve.

-

Conclusion

This compound, delivered as a long-acting release formulation, provides a significant therapeutic advantage by maintaining stable, therapeutic drug concentrations over an extended period. Its pharmacodynamic profile is characterized by high-affinity binding to SSTR2 and SSTR5, leading to potent inhibition of hormone secretion via well-defined intracellular signaling pathways. The pharmacokinetic profile is defined by a biphasic release pattern that ensures both immediate and sustained therapeutic action. A thorough understanding of these pharmacokinetic and pharmacodynamic principles, supported by robust experimental methodologies, is essential for the continued development and optimization of somatostatin analogue therapies for neuroendocrine disorders.

References

- 1. Facebook [cancer.gov]

- 2. Octreotide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in conditions associated with excessive peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. tga.gov.au [tga.gov.au]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clinical Pharmacokinetics of Octreotide | Semantic Scholar [semanticscholar.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

- 12. Octreotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Octreotide - Wikipedia [en.wikipedia.org]

- 15. droracle.ai [droracle.ai]

- 16. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, pharmacodynamics, and safety of microencapsulated octreotide acetate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Octreotide Pamoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octreotide, a synthetic octapeptide analog of somatostatin, is a crucial therapeutic agent for treating acromegaly and symptoms associated with certain neuroendocrine tumors. Its long-acting formulation as octreotide pamoate allows for less frequent administration, improving patient compliance. This technical guide provides a comprehensive overview of the synthesis and chemical structure of this compound, intended for professionals in drug development and scientific research. The synthesis of the two primary components, octreotide and pamoic acid, is detailed, followed by an examination of their combination to form the final active pharmaceutical ingredient (API). This document adheres to stringent data presentation and visualization requirements, offering detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate a deeper understanding of the manufacturing process and chemical properties of this important therapeutic compound.

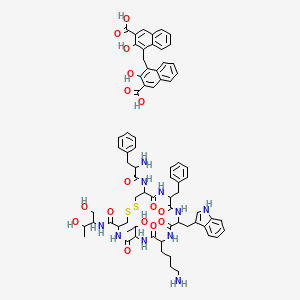

Chemical Structure of this compound

This compound is a salt composed of the synthetic octapeptide octreotide and pamoic acid.[1] The chemical formula for octreotide is C₄₉H₆₆N₁₀O₁₀S₂, and its molecular weight is 1019.3 g/mol .[2] Pamoic acid, also known as embonic acid, has a chemical formula of C₂₃H₁₆O₆ and a molar mass of 388.375 g/mol .[3] The resulting this compound salt has a molecular formula of C₇₂H₈₂N₁₀O₁₆S₂ and a molecular weight of 1407.6 g/mol .[1]

The structure of octreotide is characterized by a cyclic disulfide bridge between two cysteine residues at positions 2 and 7. The amino acid sequence is D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol.[2] Pamoic acid is a symmetrical molecule derived from two molecules of 3-hydroxy-2-naphthoic acid linked by a methylene bridge.[3]

Synthesis of Octreotide

The synthesis of octreotide is a complex multi-step process that is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support, simplifying the purification process at each step.[2][4] Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed.[5]

Solid-Phase Peptide Synthesis (SPPS) of Octreotide

The SPPS of octreotide involves a cyclical process of deprotection, coupling, and washing. A common approach utilizes a 2-chlorotrityl chloride resin as the solid support.[2]

Experimental Protocol: Fmoc-based SPPS of Octreotide

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in a mixture of dichloromethane (DCM) and dimethylformamide (DMF).[2]

-

First Amino Acid Attachment: Attach the C-terminal amino acid, Fmoc-Thr(tBu)-ol, to the swelled resin in the presence of diisopropylethylamine (DIEA) in DCM.[2] After coupling, cap any unreacted sites on the resin using a solution of 5% DIEA and 10% methanol in DCM.[2]

-

Peptide Chain Elongation Cycle:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and couple it to the deprotected N-terminus of the resin-bound peptide.[6] Monitor the coupling reaction for completion using a Kaiser test.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the octreotide sequence: Thr(tBu), Lys(Boc), D-Trp(Boc), Phe, Cys(Trt), and D-Phe.

-

Cleavage from Resin and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically a strong acid solution such as trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole, and 1,2-ethanedithiol) to prevent side reactions.[7]

-

Cyclization (Disulfide Bond Formation): After cleavage and deprotection, the linear dithiol peptide is cyclized to form the intramolecular disulfide bond. This is often achieved by oxidation, for example, using air oxidation in a dilute aqueous solution or with an oxidizing agent like hydrogen peroxide or iodine.[4][8] One method involves dissolving the linear peptide in water, adjusting the pH to 8.0 with 10% NaOH, and adding H₂O₂.[8]

-

Purification: Purify the crude cyclic octreotide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Quantitative Data for Octreotide Synthesis

| Synthesis Strategy | Reported Yield | Reported Purity | Reference |

| Fmoc SPPS with Tl(Tfa)₃ for cyclization | 14% | >98% | [5] |

| Fmoc SPPS with p-carboxybenzaldehyde linker | 74-78% | High Purity | [8] |

| SPPS using Thr(ol)(tBu)-2Cl-trityl resin | >70% | High Purity | [2] |

| Solution-phase synthesis (fragment condensation) | 36.3% (after HPLC) | High Purity | [10] |

| SPPS with air oxidation | - | 70.26% (by HPLC) | [10] |

dot

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Octreotide.

Synthesis of Pamoic Acid

Pamoic acid is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with formaldehyde.[3][11]

Experimental Protocol: Synthesis of Pamoic Acid

-

Reaction Setup: In a reaction vessel, combine N,N-dimethylformamide (DMF), 3-hydroxy-2-naphthoic acid, and paraformaldehyde.[12] For a larger scale preparation, 266 kg of DMF, 175 kg of 3-hydroxy-2-naphthoic acid, and 21 kg of paraformaldehyde can be used.[13]

-

Initial Heating: Heat the mixture to 58-62°C and maintain this temperature for approximately 30 minutes.[12]

-

Catalysis: Add a catalyst and 98% sulfuric acid to the reaction mixture.[12]

-

Second Heating: Heat the mixture to 75-85°C. The exothermic reaction will naturally increase the temperature to 95-105°C. Maintain this temperature for 2.5-3.5 hours.[12]

-

Work-up: After the reaction is complete, cool the mixture to approximately 25°C.[12]

-

Isolation: Add methanol to precipitate the product. Isolate the solid pamoic acid by centrifugation, followed by rinsing and drying.[12]

Formation of this compound Salt

This compound is formed by the reaction of octreotide with pamoic acid. This salt formation is often a key step in the preparation of long-acting release formulations.[14][15]

Experimental Protocol: this compound Salt Formation (General Procedure)

While a specific, discrete protocol for the synthesis of the this compound salt is not extensively detailed in the reviewed literature, a general procedure can be inferred from the principles of salt formation between a basic peptide and an acidic compound.

-

Dissolution: Dissolve octreotide free base in a suitable solvent, such as a mixture of acetonitrile and water.

-

Pamoic Acid Addition: Dissolve pamoic acid (or its disodium salt) in a suitable solvent, such as an aqueous solution.[16]

-

Mixing and Precipitation: Combine the two solutions. The this compound salt is expected to precipitate out of the solution due to its lower solubility. The stoichiometry would typically be a 1:1 molar ratio of octreotide to pamoic acid.

-

Isolation and Drying: Isolate the precipitated this compound by filtration, wash with a suitable solvent to remove any unreacted starting materials, and dry under vacuum.

Characterization of this compound

The chemical structure and purity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a primary method for assessing the purity of octreotide and its salts. A typical method involves a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA).[9][17] Detection is typically performed using a UV detector at 210 nm.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of octreotide and this compound. For octreotide, the expected [M+H]⁺ ion is observed at m/z 1019.8.[6] LC-MS/MS methods have been developed for the sensitive quantification of octreotide in biological matrices.[16][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

Caption: Overall synthesis workflow for this compound.

Conclusion

The synthesis of this compound is a well-established yet complex process that requires expertise in peptide chemistry and pharmaceutical salt formation. Solid-phase peptide synthesis provides an efficient route to the octreotide peptide, while the synthesis of pamoic acid is a more traditional organic condensation reaction. The formation of the pamoate salt is a critical step in producing the long-acting formulation of this vital therapeutic agent. The analytical characterization of the final product is essential to ensure its quality, purity, and identity. This guide has provided a detailed overview of these processes, offering valuable insights for professionals in the field.

References

- 1. This compound | C72H82N10O16S2 | CID 44194024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Pamoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 11. Pamoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN102659577A - Preparation method of pamoic acid - Google Patents [patents.google.com]

- 13. CN102659577B - Preparation method of pamoic acid - Google Patents [patents.google.com]

- 14. WO2017134655A1 - Improved oral absorption of octreotide and salts thereof - Google Patents [patents.google.com]

- 15. US20100266704A1 - Octreotide depot formulation with constantly high exposure levels - Google Patents [patents.google.com]

- 16. Determination of long-acting release octreotide, an octapeptide analogue of somatostation, in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jptcp.com [jptcp.com]

- 18. [Determination of octreotide in human plasma by HPLC-MS with solid-phase extraction and study on the relative bioavailability of domestic and imported octreotide injections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies on octreotide pamoate's anti-proliferative effects

An In-Depth Technical Guide to the In Vitro Anti-Proliferative Effects of Octreotide Pamoate

Introduction

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, is a potent inhibitor of various peptide hormones, including growth hormone, glucagon, and insulin.[1][2] Its long-acting formulation, this compound, is established in the management of hormonal syndromes associated with neuroendocrine tumors (NETs) and acromegaly.[1][3] Beyond its anti-secretory functions, a significant body of research has focused on the anti-proliferative properties of octreotide, positioning it as a potential anti-neoplastic agent.[4] These effects are mediated through a complex network of signaling pathways upon binding to specific somatostatin receptors (SSTRs) on tumor cells.[5]

This technical guide provides a comprehensive overview of the in vitro studies investigating the anti-proliferative effects of octreotide. It details the underlying molecular mechanisms, summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the critical pathways and workflows involved.

Molecular Mechanisms of Anti-Proliferative Action

The anti-tumor effects of octreotide can be broadly categorized into direct and indirect mechanisms. These actions are initiated by the binding of octreotide with high affinity to somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[2]

Direct Anti-Proliferative Effects

Direct effects involve the immediate impact on tumor cell growth and survival through the activation of intracellular signaling cascades.

-

Cell Cycle Arrest: Octreotide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[5][6] This cytostatic effect prevents cells from entering the S phase, thereby halting DNA synthesis and proliferation.[7] The mechanism is linked to the inhibition of mitogenic signals from growth factors like EGF and insulin, which normally promote cell cycle progression.[5]

-

Induction of Apoptosis: Octreotide can trigger programmed cell death, or apoptosis, in cancer cells.[3][8] This cytotoxic effect is characterized by morphological changes such as chromatin condensation, nucleus fragmentation, and the formation of apoptotic bodies.[5][6] The induction of apoptosis can occur through both p53-dependent and p53-independent pathways, often involving the downregulation of anti-apoptotic proteins like bcl-2.[5]

Indirect Anti-Proliferative Effects

Indirect mechanisms involve the modulation of the tumor microenvironment and the inhibition of systemic factors that support tumor growth.

-

Inhibition of Growth Factors: Octreotide can suppress the release and action of various growth factors and hormones that promote tumor proliferation, including insulin-like growth factor 1 (IGF-1).[3][4]

-

Anti-Angiogenesis: The inhibition of new blood vessel formation, or angiogenesis, is a crucial indirect anti-tumor mechanism. Octreotide has been demonstrated to inhibit proliferating endothelial cells, which often over-express SSTR2 and SSTR5.[4] It can also reduce the levels of key angiogenic factors like vascular endothelial growth factor (VEGF).[4][8]

Key Signaling Pathways

The binding of octreotide to its receptors activates several downstream signaling pathways that culminate in its anti-proliferative effects.

-

PI3K/Akt Pathway: In pituitary tumor cells, octreotide has been shown to inhibit the Phosphatidylinositol 3-Kinase (PI3K)/Akt survival pathway. This leads to the induction of the tumor suppressor gene Zac1, which is critical for mediating the anti-proliferative effects of octreotide in these cells.[9] The process involves the dephosphorylation of key pathway components like PDK1 and Akt.[9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another primary target. Studies in gastric adenocarcinoma cells have demonstrated that octreotide can decrease the expression of key components like Extracellular signal-regulated protein kinase (ERK) and c-Fos, leading to reduced proliferation.[4][7]

Quantitative Data Summary

The efficacy of octreotide's anti-proliferative effects varies significantly across different cancer cell lines, often correlating with the expression levels of SSTRs.[10] While some studies demonstrate potent inhibition, others report resistance, underscoring the importance of patient and tumor selection.[10][11]

| Cell Line | Cancer Type | Assay | Key Findings | Reference |

| GBC-SD | Gallbladder Cancer | MTT, Colony Formation | Significant time- and dose-dependent inhibition of proliferation. | [5][6] |

| SGC-7901 | Gastric Cancer | ³H-thymidine incorporation | Dose-dependent decrease in DNA synthesis with octreotide (10⁻⁹ to 10⁻⁵ M). | [7] |

| AR42J | Pancreatic Cancer | Proliferation Assay | Potentiates the anti-proliferative effects of doxorubicin, mitomycin C, and taxol. | [12] |

| Pituitary Tumor Cells | Pituitary Adenoma | Proliferation Assay | Anti-proliferative action mediated by Zac1 induction. | [9] |

| H69 | Small Cell Lung Cancer | Cell Viability Assay | No modulation of cell viability, even at 300 µM. (Pasireotide was effective). | [11] |

| BON, QGP-1, LCC-18, H727, UMC-11 | Neuroendocrine Tumors | Cell Viability, Proliferation | No significant anti-proliferative impact observed, linked to low SSTR2 expression. | [10] |

Experimental Protocols

Standardized in vitro protocols are essential for evaluating the anti-proliferative effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., GBC-SD, AR42J) based on the research question and known SSTR expression.

-

Culture Conditions: Maintain cells in the recommended medium (e.g., F-12K or RPMI) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.[11][13]

-

Treatment: Seed cells in multi-well plates. After allowing them to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of octreotide. A vehicle control (the solvent used to dissolve octreotide) must be run in parallel.[11]

Proliferation and Viability Assays

-

MTT Assay:

-

After the desired incubation period (e.g., 24, 48, 72 hours) with octreotide, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for approximately 4 hours to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

-

-

³H-Thymidine Incorporation Assay:

-

Towards the end of the treatment period, add ³H-thymidine to the cell culture.

-

Incubate for several hours to allow the radioactive thymidine to be incorporated into the DNA of proliferating cells.

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter. A decrease in counts indicates inhibition of DNA synthesis.[7]

-

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry:

-

Harvest cells after treatment, including both adherent and floating cells.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells (e.g., with cold 70% ethanol) to permeabilize the membrane.

-

Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

-

Analyze the cell population using a flow cytometer.

-

For Apoptosis: Quantify the "sub-G1" peak, which represents apoptotic cells with fragmented DNA.[5][6]

-

For Cell Cycle: Analyze the histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

-

-

DNA Fragmentation (Ladder) Assay:

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Facebook [cancer.gov]

- 4. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antineoplastic effects of octreotide on human gallbladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiangiogenic effect of octreotide inhibits the growth of human rectal neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Octreotide, a somatostatin analogue, mediates its antiproliferative action in pituitary tumor cells by altering phosphatidylinositol 3-kinase signaling and inducing Zac1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potentiation of the anti-proliferative effects of anti-cancer drugs by octreotide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Preclinical Animal Models for Studying Octreotide Pamoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octreotide, a synthetic octapeptide analog of the natural hormone somatostatin, has emerged as a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed in these pathological conditions.[3][4] This interaction triggers a cascade of intracellular events, leading to the inhibition of hormone hypersecretion and the control of tumor growth.[1][3] The development of long-acting release (LAR) formulations, such as octreotide pamoate, has significantly improved patient compliance and therapeutic outcomes by providing sustained drug levels over an extended period.

This technical guide provides a comprehensive overview of the preclinical animal models utilized in the evaluation of this compound. It details established experimental protocols for in vivo studies, presents key quantitative data from this research in a structured format, and visually elucidates the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the preclinical assessment of somatostatin analogs.

Preclinical Animal Models

The preclinical evaluation of this compound has relied on a variety of animal models that recapitulate the key pathophysiological features of neuroendocrine tumors and acromegaly. These models are indispensable for assessing the pharmacokinetics, pharmacodynamics, efficacy, and safety of the drug before its translation to clinical use.

Neuroendocrine Tumor (NET) Models

Xenograft models using human neuroendocrine tumor cell lines implanted into immunodeficient mice are the most common systems for studying the antitumor effects of this compound.

-

Human Pancreatic NET Xenografts: Cell lines such as BON-1 and QGP-1, derived from human pancreatic NETs, are frequently used.[5][6][7] When implanted subcutaneously or orthotopically into nude mice, these cells form tumors that often express SSTRs, making them suitable for evaluating the efficacy of octreotide.[4][8]

-

Human Small Cell Lung Cancer Xenografts: The H69 cell line is a model for high-grade neuroendocrine carcinoma and has been used to investigate the antiproliferative effects of somatostatin analogs.[9]

Acromegaly Models

Animal models of acromegaly are crucial for studying the inhibitory effects of octreotide on growth hormone (GH) secretion and its downstream effector, insulin-like growth factor 1 (IGF-1).

-

GH-Secreting Pituitary Tumor Cell Implantation: A common method involves the subcutaneous implantation of rat pituitary adenoma cell lines, such as GH3 cells, into rats.[10][11][12] These cells secrete excess GH, leading to the development of an acromegaly-like phenotype characterized by accelerated growth and elevated IGF-1 levels.[13][14]

-

Growth Hormone-Releasing Hormone (GHRH) Transgenic Models: Mice overexpressing GHRH can also serve as a model for acromegaly, exhibiting chronic GH hypersecretion and its associated pathologies.[15]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and reliability of preclinical studies. The following sections outline key experimental methodologies for the in vivo evaluation of this compound.

Preparation and Administration of this compound Microspheres

Long-acting this compound is typically formulated as microspheres for sustained release.

-

Reconstitution: Aseptically reconstitute the this compound microspheres with the provided diluent (e.g., sterile water for injection) immediately before use. The concentration should be calculated based on the desired dose and the injection volume appropriate for the animal model.

-

Administration Route: For preclinical rodent studies, intramuscular (IM) injection is the standard route of administration, mimicking the clinical application.[16][17][18]

-

Injection Technique (Rats/Mice):

-

Anesthetize the animal according to an approved institutional protocol.

-

Administer the reconstituted microsphere suspension via deep intramuscular injection into the thigh muscle of the hind limb using an appropriate gauge needle (e.g., 23-25 gauge).[17]

-

Alternate the injection site between limbs for subsequent administrations to minimize local irritation.[16]

-

Neuroendocrine Tumor Xenograft Efficacy Study

This protocol describes a typical efficacy study in a subcutaneous NET xenograft model.

-

Cell Culture: Culture BON-1 or QGP-1 cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics until they reach the desired confluence.

-

Tumor Implantation:

-

Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound or a vehicle control intramuscularly at specified intervals (e.g., every 4 weeks).

-

Tumor Volume Measurement: Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[8][19][20][21][22]

-

Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker assessment).

Acromegaly Model Efficacy Study

This protocol outlines a study to assess the effect of this compound on GH and IGF-1 levels in a rat model of acromegaly.

-

Model Induction:

-

Treatment: Once the acromegaly phenotype is established (confirmed by elevated GH and IGF-1 levels and increased body weight), administer this compound or a vehicle control intramuscularly.

-

Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at baseline and at specified time points after treatment.

-

Hormone Level Analysis:

Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in rats.

-

Drug Administration: Administer a single intramuscular dose of this compound to a cohort of rats.

-

Blood Collection: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72 hours, and then weekly for several weeks) into tubes containing an anticoagulant (e.g., EDTA).[13][29][30][31]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C.

-

Bioanalysis:

-

Quantify the concentration of octreotide in the plasma samples using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1][3][15][32]

-

The method involves protein precipitation and/or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.[3]

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Data Presentation

The following tables summarize quantitative data from representative preclinical studies of octreotide.

Table 1: Pharmacokinetics of Octreotide in Animal Models

| Animal Model | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Rat | Intragastric | 15 mg/kg | IG | 43.4 ± 10.9 | - | 1.85 ± 0.44 | <0.5 |

| Rat | Intragastric | 30 mg/kg | IG | 176.7 ± 63.6 | - | 1.73 ± 0.48 | <0.5 |

| Rat | Intragastric | 60 mg/kg | IG | 257.3 ± 88.6 | - | 1.58 ± 0.47 | <0.5 |

| Human | Oral Delayed-Release | 20 mg BID | PO | 2.5 | 1.67-2.5 | 2.3 - 2.7 | - |

| Human | Subcutaneous | 100 µg | SC | 5.2 | 0.5 | 1.7 | ~100 |

Data adapted from various sources.[13][33]

Table 2: Efficacy of Octreotide in Preclinical Neuroendocrine Tumor Models

| Animal Model | Tumor Model | Treatment | Dose | Duration | Tumor Growth Inhibition |

| Nude Mice | MiaPaCa Pancreatic Tumor | Octreotide | 5 or 50 µg BID | 5 weeks | Significant inhibition from week 2 |

| Nude Mice | ZR-75-1 Breast Tumor | Octreotide | 50 µg BID | 5 weeks | 52% reduction in tumor volume |

| Rats | DMBA-induced Mammary Tumor | Octreotide | 10 µg/kg/h (continuous) | 6 weeks | ~50% reduction in tumor number |

| Rats | HSN Fibrosarcoma Liver Metastases | Octreotide | 2 µg SC | 3-4 weeks | Significant reduction in hepatic tumor replacement |

| Rats | K12/Tr Adenocarcinoma Liver Metastases | Octreotide | 2 µg SC | 3-4 weeks | Significant reduction in hepatic tumor replacement |

Data adapted from various sources.[4][8][22]

Table 3: Effect of Octreotide on Hormone Levels in a Rat Acromegaly Model

| Animal Model | Treatment | Dose | Duration | Effect on GH | Effect on IGF-1 |

| Hypophysectomized Rats | hGH + Octreotide | 100 µ g/day | 11 days | - | 60% reduction vs. hGH alone |

| Hypophysectomized Rats | Octreotide alone | 100 µ g/day | 11 days | - | No significant change |

Data adapted from various sources.[34]

Signaling Pathways and Experimental Workflows

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Octreotide exerts its primary effects by binding to SSTR2, a G-protein coupled receptor. This initiates a signaling cascade that leads to the inhibition of cell proliferation and hormone secretion.

Caption: SSTR2 signaling cascade initiated by octreotide.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical tumor model.

Caption: General workflow for in vivo efficacy studies.

Conclusion

Preclinical animal models are fundamental to the non-clinical development of this compound. The use of well-characterized neuroendocrine tumor and acromegaly models, coupled with robust and reproducible experimental protocols, provides essential data on the pharmacokinetics, pharmacodynamics, and efficacy of this important therapeutic agent. The information compiled in this technical guide is intended to support the design and execution of future preclinical studies in this area, ultimately contributing to the development of improved treatments for patients with neuroendocrine tumors and acromegaly.

References

- 1. tandfonline.com [tandfonline.com]

- 2. “A Growth Model of Neuroendocrine Tumor Surrogates and the Efficacy of a Novel Somatostatin-Receptor Guided Antibody-Drug Conjugate: Perspectives on Clinical Response?” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.co.kr [shimadzu.co.kr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Modelling Pancreatic Neuroendocrine Cancer: From Bench Side to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eo.bioscientifica.com [eo.bioscientifica.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Acromegalic Rat Model Presented Cognitive Impairments and Tau Hyperphosphorylation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellosaurus cell line GH3 (CVCL_0273) [cellosaurus.org]

- 13. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Characterization of Growth Hormone-producing Tumors in the GC Rat Model of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. celerion.com [celerion.com]

- 16. reference.medscape.com [reference.medscape.com]

- 17. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 18. Octreotide (injection route, intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 19. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tumorvolume.com [tumorvolume.com]

- 21. mdpi.com [mdpi.com]

- 22. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. s3.amazonaws.com [s3.amazonaws.com]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Effect of octreotide on circulating IGF-I chromatographic profile: evidence for an inhibitory action on the formation of the 150-kDa ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Serum insulin-like growth factor-1 measurements in dogs: Performance characteristics of an automated assay and study of some sources of variation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sustained-release delivery of octreotide from biodegradable polymeric microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Sustained-Release Delivery of Octreotide from Biodegradable Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 31. osti.gov [osti.gov]

- 32. PK study of octreotide based on LC-MS/MS combining protein precipitation and impurity extraction technique. | Semantic Scholar [semanticscholar.org]

- 33. go.drugbank.com [go.drugbank.com]

- 34. Inhibitory effect of octreotide on growth hormone-induced IGF-I generation and organ growth in hypophysectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Long-Acting Somatostatin Analogue: A Technical History of Octreotide LAR

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of octreotide, and specifically its long-acting release (LAR) formulation, Sandostatin LAR®, represents a landmark in the management of neuroendocrine disorders such as acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs). This technical guide delineates the discovery and development trajectory of octreotide, with a core focus on the innovative formulation strategies that led to a long-acting injectable. We will delve into the pivotal experiments, from preclinical characterization to clinical validation, and provide detailed methodologies for key assays. Quantitative data are systematically presented in tabular format to facilitate comparison, and complex biological and experimental processes are visualized through detailed diagrams.

From a Fleeting Hormone to a Stable Drug: The Discovery of Octreotide

The journey of octreotide begins with the discovery of somatostatin in 1973 by Roger Guillemin and Andrew Schally, a discovery that earned them a Nobel Prize.[1] Somatostatin, a naturally occurring 14-amino acid peptide, was identified as a potent inhibitor of growth hormone (GH) secretion.[2] Its therapeutic potential was immediately recognized for conditions of hormone hypersecretion. However, native somatostatin's utility was severely hampered by an extremely short plasma half-life of only 2-3 minutes, necessitating continuous intravenous infusion.[3][4]

This limitation spurred a concerted effort in the 1970s and early 1980s to develop more stable and potent analogues. Researchers at Sandoz (now Novartis) systematically modified the somatostatin molecule. By 1980, this led to the synthesis of octreotide (SMS 201-995), a synthetic octapeptide.[2] Octreotide was engineered for enhanced stability and a longer duration of action by incorporating key structural modifications, including two D-amino acids and a disulfide bridge.[4][5] These changes conferred a significantly longer half-life of approximately 1.5 to 2 hours, allowing for subcutaneous administration two to three times daily.[4] Octreotide demonstrated a more potent inhibition of GH, glucagon, and insulin compared to native somatostatin and was approved for medical use in the United States in 1988.[2][6]

The Rationale and Development of a Long-Acting Formulation

While subcutaneous octreotide was a significant advancement, the need for frequent injections still posed a burden on patients with chronic conditions. This led to the development of a long-acting release (LAR) formulation, Sandostatin LAR®, which aimed to improve patient compliance and quality of life by enabling monthly administration.[1]

The core technology behind Sandostatin LAR® is the encapsulation of octreotide within biodegradable microspheres. These microspheres are composed of a glucose-star polymer of D,L-lactic and glycolic acids copolymer (PLGA).[7][8] Following intramuscular injection, the PLGA matrix slowly biodegrades through hydrolysis, releasing the entrapped octreotide in a controlled manner over an extended period.[7][9]

Formulation Composition

The composition of Sandostatin LAR® is critical to its sustained-release profile. The key components are the active pharmaceutical ingredient, octreotide acetate, and the biodegradable polymer matrix.

| Component | Function | Reference |

| Octreotide Acetate | Active Pharmaceutical Ingredient (Somatostatin Analogue) | [10] |

| Poly(DL-lactide-co-glycolide) (PLGA) | Biodegradable polymer forming the microsphere matrix | [10] |

| Sterile Mannitol | Improves suspendability of the microspheres | [7][8] |

| Carboxymethylcellulose Sodium | Component of the diluent to aid in suspension | [11] |

| Poloxamer 188 | Surfactant in the diluent | [10] |

| Water for Injection | Vehicle for reconstitution | [10] |

Preclinical and Clinical Development of Octreotide LAR

The development of Sandostatin LAR® involved extensive preclinical and clinical evaluation to establish its pharmacokinetic profile, efficacy, and safety.

Preclinical Evaluation in Animal Models

Preclinical studies in animal models, such as rabbits and rats, were crucial for characterizing the release kinetics and pharmacodynamics of the long-acting formulation. These studies demonstrated the triphasic release profile of octreotide from the PLGA microspheres and its potent inhibitory effect on hormone secretion.[12][13] For instance, studies in nude mice with transplanted human pancreatic and breast tumors showed significant inhibition of tumor growth with octreotide treatment.[14][15][16]

Pharmacokinetic Profile

The pharmacokinetic profile of Sandostatin LAR® is characterized by a triphasic release pattern following a single intramuscular injection:

-

Initial Release (Burst): A small initial release of octreotide occurs on the first day.

-

Lag Phase: This is followed by a period of low octreotide levels for approximately one to two weeks.

-

Sustained Release: Subsequently, octreotide concentrations rise to a plateau that is maintained for several weeks, providing therapeutic levels over the 4-week dosing interval.[17]

This profile differs significantly from the rapid absorption and elimination seen with subcutaneous octreotide.

| Parameter | Subcutaneous Octreotide (100 mcg) | Sandostatin LAR® (20 mg) | Sandostatin LAR® (30 mg) | Reference |

| Time to Peak Concentration (Tmax) | 0.4 hours | Biphasic: Initial peak at ~1 hour, therapeutic plateau from day 14 | Biphasic: Initial peak at ~1 hour, therapeutic plateau from day 14 | [18] |

| Peak Concentration (Cmax) | 5.2 ng/mL | Steady-state peak: 1.6 ng/mL | Steady-state peak: 2.6 ng/mL | [7] |

| Trough Concentration (Cmin) | Varies with dosing interval | Steady-state trough: 1.2 ng/mL | Steady-state trough: 2.1 ng/mL | [7] |

| Peak-to-Trough Variation | 163% - 209% | 44% - 68% | 44% - 68% | [7] |

| Bioavailability (relative to SC) | 100% | ~60-63% | ~60-63% | [18] |

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy and safety of Sandostatin LAR® in the treatment of acromegaly and carcinoid syndrome.

In patients with acromegaly, Sandostatin LAR® has been shown to effectively suppress GH and normalize insulin-like growth factor-1 (IGF-1) levels, leading to significant clinical improvement and tumor shrinkage.[1][19]

| Clinical Trial Outcome | Result | Reference |

| GH Suppression (<2.5 µg/L) | Achieved in 69.8% of patients | [3][20] |

| IGF-1 Normalization | Achieved in 65.3% of patients | [19] |

| Tumor Volume Reduction (>20%) | Observed in a significant proportion of patients | [19] |

| Symptom Improvement | Significant reduction in headache, fatigue, and other symptoms | [3][20] |

For patients with carcinoid syndrome, Sandostatin LAR® provides effective control of debilitating symptoms such as diarrhea and flushing.[1]

| Clinical Trial Outcome | Result | Reference |

| Control of Diarrhea | Significant reduction in frequency and severity | [1] |

| Control of Flushing | Significant reduction in frequency and severity | [1] |

The most common side effects of Sandostatin LAR® are gastrointestinal in nature, including diarrhea, abdominal pain, and nausea, which are typically mild to moderate and transient.[1][3][20]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of long-acting octreotide formulations.

Preparation of Octreotide-Loaded PLGA Microspheres (Double Emulsion Solvent Evaporation Method)

This method is widely used for encapsulating water-soluble peptides like octreotide into PLGA microspheres.

Materials:

-

Octreotide acetate

-

Poly(DL-lactide-co-glycolide) (PLGA)

-

Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

Homogenizer

-

Magnetic stirrer

-

Lyophilizer

Protocol:

-

Prepare the Inner Aqueous Phase (w1): Dissolve a precise amount of octreotide acetate in a small volume of deionized water.

-

Prepare the Organic Phase (o): Dissolve a specific amount of PLGA in the organic solvent (e.g., DCM).

-

Form the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and homogenize at high speed to create a fine water-in-oil emulsion.

-

Prepare the External Aqueous Phase (w2): Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

-

Form the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase while homogenizing at a controlled speed. This creates a water-in-oil-in-water double emulsion.

-

Solvent Evaporation: Transfer the double emulsion to a larger volume of water and stir for several hours to allow the organic solvent to evaporate, leading to the hardening of the microspheres.

-

Microsphere Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash the microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.

-

Drying: Lyophilize the washed microspheres to obtain a dry powder.

In Vitro Drug Release Testing (Sample and Separate Method)

This method is commonly used to assess the release profile of octreotide from the microspheres over time.

Materials:

-

Octreotide-loaded microspheres

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC or other suitable analytical method for octreotide quantification

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of microspheres and suspend them in a known volume of PBS in a sealed container.

-

Incubation: Place the container in a shaking incubator or water bath maintained at 37°C with constant agitation.

-

Sampling: At predetermined time points, withdraw a sample of the release medium.

-

Microsphere Separation: Centrifuge the withdrawn sample to pellet the microspheres.

-

Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of released octreotide using a validated analytical method such as HPLC.

-

Medium Replenishment: After each sampling, replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Quantification of Octreotide in Plasma (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying octreotide in biological matrices.

Materials:

-

Plasma samples

-

Internal standard (e.g., a stable isotope-labeled octreotide)

-

Protein precipitation agent (e.g., acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Protocol:

-

Sample Preparation: To a known volume of plasma, add the internal standard and the protein precipitation agent. Vortex and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances. Elute the octreotide and internal standard with an appropriate solvent.

-